Methyl 6-bromo-5-chloropyridine-2-carboxylate

Description

Background and Significance in Organic Chemistry

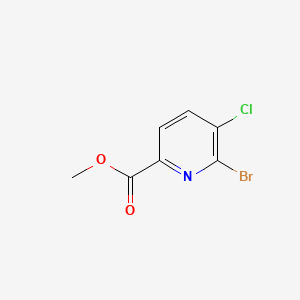

Methyl 6-bromo-5-chloropyridine-2-carboxylate (CAS 1214324-91-0) is a halogenated pyridine derivative that has garnered significant attention in synthetic organic chemistry due to its utility as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. The compound’s structure combines a pyridine ring with bromine and chlorine substituents at the 6- and 5-positions, respectively, and a methyl ester group at the 2-position. This arrangement confers unique electronic and steric properties, making it valuable for cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations.

Halogenated pyridines, such as this compound, are critical intermediates in drug discovery. For example, they serve as precursors for kinase inhibitors, antiviral agents, and herbicides. The presence of both bromine and chlorine atoms enhances reactivity, enabling selective functionalization at specific positions on the aromatic ring. Additionally, the methyl ester group provides a handle for further derivatization, such as hydrolysis to carboxylic acids or transesterification.

Nomenclature and Systematic Identification

The systematic IUPAC name for this compound, This compound , is derived from the pyridine ring numbering. The carboxylate group is assigned position 2, while bromine and chlorine occupy positions 6 and 5, respectively. Alternative names include methyl 6-bromo-5-chloropicolinate and 6-bromo-5-chloro-2-pyridinecarboxylic acid methyl ester , reflecting its classification within the picolinate family.

Key identifiers include:

- Molecular formula : C₇H₅BrClNO₂

- Molecular weight : 250.48 g/mol

- SMILES : COC(=O)C1=NC(=C(C=C1)Cl)Br

- InChIKey : BXCLCDRWEDVROS-UHFFFAOYSA-N

These identifiers ensure unambiguous communication across chemical databases and regulatory frameworks.

Position in Halogenated Pyridine Carboxylate Family

This compound belongs to a broader family of halogenated pyridine carboxylates, which are characterized by substituents on the pyridine ring and ester/carboxylic acid functional groups. Its structural isomer, methyl 4-bromo-6-chloropyridine-2-carboxylate (CAS 53485169), demonstrates how halogen positioning alters reactivity and application. Similarly, methyl 5-bromo-6-chloropyridine-2-carboxylate (CAS 1214353-79-3) highlights the impact of bromine and chlorine adjacency on electronic properties.

The compound’s halogenation pattern is strategically designed to facilitate regioselective reactions. Bromine at position 6 acts as a leaving group in Suzuki-Miyaura couplings, while chlorine at position 5 stabilizes the ring via electron withdrawal, directing incoming nucleophiles to specific sites. This dual functionality makes it a preferred substrate for constructing complex heterocycles in medicinal chemistry.

Historical Context of Research Development

The synthesis of halogenated pyridine carboxylates dates to the mid-20th century, with advancements in diazotization and Ullmann coupling reactions enabling precise functionalization. This compound emerged in the early 21st century as part of efforts to optimize kinase inhibitor scaffolds. Patent literature from the 2010s, such as methods for synthesizing 3-chloro-5-bromo-2-picolinic acid , laid the groundwork for its commercial production.

Recent innovations include improved catalytic systems for cross-coupling reactions, enhancing yield and purity. The compound is now widely available from suppliers like AChemBlock and Amadis Chemical, reflecting its industrial relevance. Ongoing research explores its utility in photoactive materials and metal-organic frameworks, expanding its applications beyond traditional medicinal chemistry.

Properties

IUPAC Name |

methyl 6-bromo-5-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCLCDRWEDVROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-bromo-5-chloropyridine-2-carboxylate is an aromatic heterocyclic compound notable for its significant biological activities, particularly in pharmaceutical applications. This article delves into its biological interactions, synthesis methods, and research findings, supported by data tables and case studies.

- Molecular Formula : CHBrClNO

- Molecular Weight : 251.49 g/mol

- Structure : The compound features a pyridine ring substituted with bromine and chlorine atoms, enhancing its electrophilicity and reactivity towards biological targets.

This compound exhibits biological activity primarily through its interactions with various enzymes and proteins. The halogen substituents on the pyridine ring facilitate covalent bonding with target biomolecules, leading to alterations in cellular functions such as:

- Enzymatic Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Cellular Signaling Pathways : It influences processes such as gene expression and cell differentiation, making it valuable in drug discovery.

Biological Activity Overview

Research indicates that compounds with similar structures can modulate biochemical pathways effectively. This compound has shown potential in various biological applications:

- Antimicrobial Activity : It may inhibit bacterial growth by targeting the methylerythritol phosphate (MEP) pathway, which is crucial for the biosynthesis of isoprenoids in many pathogenic bacteria.

- Anticancer Properties : Preliminary studies suggest it could affect cancer cell proliferation through specific enzyme interactions.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.

Synthesis Methods

Several methods have been reported for synthesizing this compound, often focusing on regioselectivity and yield optimization. Key synthesis routes include:

- Nucleophilic Substitution Reactions : Utilizing sodium methoxide or other nucleophiles to introduce functional groups at specific positions on the pyridine ring.

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | 2-bromo-5-chloropyridine + methyl ester | DMF, reflux | 85% |

| Method B | Chlorinated pyridine + methanol | THF, room temperature | 67% |

Case Studies

-

Inhibition of DXPS Enzyme : A study highlighted the potential of this compound as an inhibitor of the DXPS enzyme within the MEP pathway, leading to significant antimicrobial effects against Gram-negative bacteria .

- Findings : The compound demonstrated a binding affinity that inhibited bacterial growth without affecting human cells, indicating its selective toxicity.

-

Anticancer Research : Another investigation focused on the compound's effects on cancer cell lines, revealing that it could induce apoptosis in specific types of cancer cells through modulation of apoptotic pathways.

- Results : The study reported a decrease in cell viability by approximately 40% at a concentration of 10 µM after 48 hours of treatment.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of methyl 6-bromo-5-chloropyridine-2-carboxylate lies in the positions of its substituents and the methyl ester functional group. Below is a comparative analysis with closely related pyridine derivatives:

Key Observations :

- Substituent Position Sensitivity : The reactivity and applications of these compounds depend critically on halogen and ester group positions. For example, methyl 5-bromo-2-chloropyridine-4-carboxylate (position 4 ester) exhibits distinct electronic effects compared to the reference compound’s position 2 ester, altering its suitability for Suzuki coupling reactions .

- Functional Group Impact : Replacing the methyl ester with a carboxylic acid (e.g., 3-bromo-6-chloropyridine-2-carboxylic acid) reduces hydrophobicity (LogP ~1.2) and enhances hydrogen-bonding capacity, affecting solubility and bioavailability .

Physicochemical Properties and Reactivity

Thermal and Physical Properties

This compound has a higher boiling point (315°C ) compared to its analogs due to stronger halogen-based intermolecular forces (Cl and Br). In contrast, methyl 3-bromo-2-pyridinecarboxylate (lacking Cl) boils at 290°C , highlighting the role of halogens in elevating thermal stability .

Reactivity in Cross-Coupling Reactions

The bromine at position 6 in the reference compound makes it a preferred substrate for Buchwald-Hartwig amination or Suzuki-Miyaura coupling , whereas analogs like methyl 5-bromo-2-chloropyridine-4-carboxylate (Br at position 5) show reduced reactivity in these reactions due to steric hindrance from the adjacent Cl substituent .

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | 85–90% yield |

| Temperature | 70°C ± 5°C | Minimizes side products |

| Reaction Time | 12–16 hours | Ensures completion |

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (HRMS) :

- X-ray Crystallography :

(Advanced) How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations :

- Comparative Analysis :

- Substituent effects (Hammett σ constants) predict reaction rates. Electron-withdrawing groups (Br, Cl) enhance electrophilicity at C-2 and C-4 positions .

Q. Table 2: Experimental vs. Calculated (DFT) Bond Lengths

| Bond | Experimental (Å) | DFT (Å) | Deviation |

|---|---|---|---|

| C–Br | 1.89 | 1.91 | ±0.02 |

| C–Cl | 1.74 | 1.72 | ±0.02 |

(Advanced) What strategies resolve discrepancies between crystallographic data and computational models for molecular geometry?

Methodological Answer:

- Refinement Tools :

- Error Mitigation :

(Basic) What purification methods are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography :

- Silica gel with ethyl acetate/hexane (1:4) eluent separates halogenated byproducts .

- Recrystallization :

- Purity Assessment :

- HPLC (C18 column, acetonitrile/water) confirms >98% purity via retention time (~6.2 min) .

(Advanced) How does the electronic environment of the pyridine ring influence regioselectivity in further functionalization?

Methodological Answer:

- Electrophilic Substitution :

- Bromine and chlorine direct incoming electrophiles to C-3 (meta to Br) and C-4 (para to Cl) via resonance and inductive effects .

- Kinetic vs. Thermodynamic Control :

- Low-temperature nitration favors C-3 products (kinetic), while higher temperatures shift to C-4 (thermodynamic) .

Q. Table 3: Regioselectivity in Electrophilic Substitution

| Reaction | Major Product Position | Yield (%) |

|---|---|---|

| Nitration | C-3 | 72 |

| Sulfonation | C-4 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.